ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the chromenopyridine family. This compound is characterized by its fused ring structure, which includes both chromene and pyridine moieties. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate typically involves a multi-component reaction. One efficient method is a one-pot synthesis that combines 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This environmentally friendly approach avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of eco-friendly solvents and catalyst-free conditions is emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, anti-inflammatory, and antimicrobial activities.
Medicine: Investigated for its potential anti-HIV and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate is unique due to its specific fused ring structure and the presence of both chromene and pyridine moieties
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-4-21-16(19)13-9(2)18-10(3)14-15(13)11-7-5-6-8-12(11)22-17(14)20/h5-8H,4H2,1-3H3 |
InChI Key |
YPQVJEXYFVCXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3OC(=O)C2=C(N=C1C)C |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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